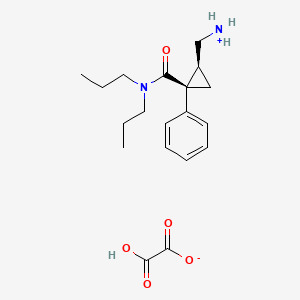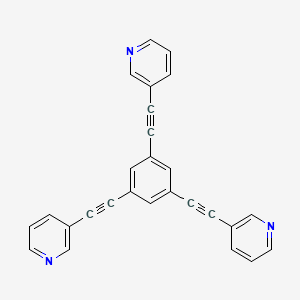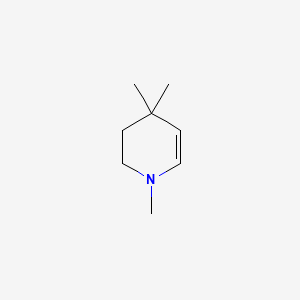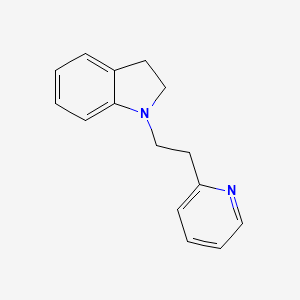
Indoline, 1-(2-(2-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoline, 1-(2-(2-pyridyl)ethyl)- is a heterocyclic organic compound that features an indoline core with a 2-pyridyl ethyl substituent. This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indoline, 1-(2-(2-pyridyl)ethyl)- typically involves the cyclization of N-allylated anilines. One common method is the one-pot silver-catalyzed radical cyclization, where an unactivated double bond acts as the radical acceptor . Another method involves the Fischer indolization reaction, where enol intermediates are exposed to acidic conditions to yield the indoline product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Indoline, 1-(2-(2-pyridyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the indoline to an indole derivative.
Reduction: Reduction reactions can modify the pyridyl group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring .
Wissenschaftliche Forschungsanwendungen
Indoline, 1-(2-(2-pyridyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Indoline, 1-(2-(2-pyridyl)ethyl)- involves its interaction with various molecular targets and pathways. The indoline core can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A closely related compound with a similar structure but different substituents.
Indoline: The parent compound without the pyridyl ethyl substituent.
Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.
Uniqueness
Indoline, 1-(2-(2-pyridyl)ethyl)- is unique due to its specific combination of an indoline core and a pyridyl ethyl substituent. This structure imparts unique chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
14845-02-4 |
|---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-(2-pyridin-2-ylethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-7,10H,8-9,11-12H2 |
InChI-Schlüssel |
JZHBBTBIFNAYGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)CCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


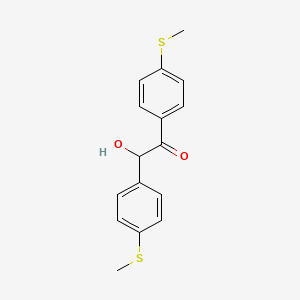
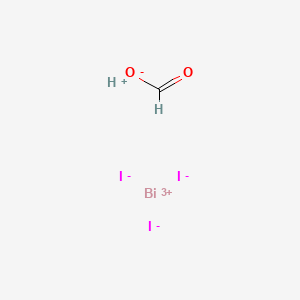

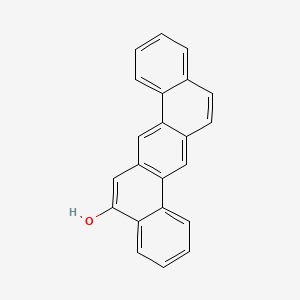




![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

